Product packaging for ATN-224(Cat. No.:CAS No. 649749-10-0)

ATN-224

Cat. No.: B1667433
CAS No.: 649749-10-0
M. Wt: 434.6 g/mol
InChI Key: FSWNJZRQQVVVJT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Chemical Classification of ATN-224

This compound, also known by synonyms such as Bis-Choline-Tetrathiomolybdate, Tiomolibdate Choline, ALXN1840, and WTX101, is a chemical compound that has garnered interest in biomedical research sigmaaldrich.compharmacompass.com. Chemically, it is classified as a bis-choline salt and a second-generation analog of tetrathiomolybdate (B108656) (TM) osu.edu. Tetrathiomolybdate itself is a chelating agent wikipedia.orgdrugbank.com. This compound is an orally available inorganic small molecule medchemexpress.com. Its empirical formula is C₁₀H₂₈N₂O₂ · MoS₄, and it has a molecular weight of 432.54 g/mol sigmaaldrich.com. This compound is described as an orally active Cu²⁺/Zn²⁺-superoxide dismutase 1 (SOD1) inhibitor medchemexpress.com. It has a specific and high affinity for copper ions medchemexpress.com.

Historical Context of this compound Development and Therapeutic Rationale

The development of this compound is rooted in the research surrounding its precursor, tetrathiomolybdate (TM). TM is a copper-chelating agent that has been investigated for its ability to lower copper levels in the body osu.edudrugbank.com. This property is particularly relevant in the context of diseases where copper dysregulation plays a role, such as Wilson's disease, a genetic disorder affecting copper metabolism wikipedia.orgwikipedia.org. TM has also shown anti-tumor and anti-angiogenic activity in preclinical studies aacrjournals.org.

This compound was developed as a second-generation analog of TM, aiming for improved stability and a faster onset of action compared to its predecessor osu.edu. The therapeutic rationale for this compound stems from its ability to chelate copper and inhibit copper-dependent enzymes, notably Cu/Zn superoxide (B77818) dismutase-1 (SOD1) osu.edumedchemexpress.com. Copper is essential for various biological processes, including angiogenesis (the formation of new blood vessels) and the activity of certain enzymes crucial for cell growth and survival, particularly in cancer cells cancerresearchuk.orgresearchgate.netnih.gov. By reducing the availability of copper or inhibiting copper-dependent enzymes like SOD1, this compound is hypothesized to exert therapeutic effects, such as inhibiting angiogenesis and inducing cancer cell death osu.eduaacrjournals.orgcancerresearchuk.org. Inhibition of SOD1 by this compound is thought to interfere with multiple signaling pathways in both tumor and endothelial cells aacrjournals.org.

Overview of Research Trajectory and Key Milestones for this compound

The research trajectory of this compound has involved both preclinical investigations and clinical trials to explore its potential therapeutic applications. Preclinical studies have demonstrated its ability to inhibit SOD1 activity in endothelial and tumor cells, suppress proliferation, and inhibit angiogenesis medchemexpress.comaacrjournals.org. Research has also explored its effects on various cancer cell lines, including those from solid tumors and hematological malignancies aacrjournals.orgmdpi.com.

Here is a summary of some research findings related to this compound:

Research AreaKey FindingsSource
SOD1 InhibitionPotently inhibits SOD1 activity in endothelial cells with an IC₅₀ of 17.5±3.7 nM. Inhibits purified bovine SOD1 with an IC₅₀ of 0.33±0.03 μM after 24 hours. medchemexpress.com medchemexpress.com
Angiogenesis InhibitionSignificantly inhibits angiogenesis in a mouse Matrigel plug model. medchemexpress.com medchemexpress.com
Proliferation InhibitionInhibits proliferation of human umbilical vein endothelial cells (HUVEC) with an IC₅₀ of 1.4±0.3 μM. medchemexpress.com medchemexpress.com
Effects on SignalingInhibits FGF-2-induced ERK1/2 phosphorylation in endothelial cells. medchemexpress.com Inhibits EGF, IGF-1, and PDGF mediated ERK phosphorylation in various tumor cell lines. aacrjournals.orgpnas.org medchemexpress.comaacrjournals.orgpnas.org
Induction of Cell DeathInduces apoptosis in tumor cells (e.g., multiple myeloma, NSCLC) but not typically in endothelial cells. aacrjournals.orgmdpi.comcaldic.com Induces caspase-independent cell death in DLBCL cells. researchgate.netnih.govspandidos-publications.com aacrjournals.orgmdpi.comcaldic.comresearchgate.netnih.govspandidos-publications.com
Copper ChelationLowers copper levels in the blood in patients. cancerresearchuk.org Forms stable complexes with copper and proteins. wikipedia.org wikipedia.orgcancerresearchuk.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H30MoN2O2S4 B1667433 ATN-224 CAS No. 649749-10-0

Properties

IUPAC Name

bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNJZRQQVVVJT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30MoN2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649749-10-0
Record name ATN 224
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIOMOLIBDATE CHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Atn 224

Copper Chelation and Superoxide (B77818) Dismutase 1 (SOD1) Inhibition

ATN-224 is characterized as a specific, high-affinity copper binder. nih.govresearchgate.netnih.gov Its interaction with copper ions is central to its inhibitory effect on SOD1. cancer.gov

Direct Inhibition of CuZn SOD1 Activity by this compound

This compound directly inhibits the activity of CuZn SOD1 by binding to the copper ions within the enzyme. cancer.gov This depletion of copper from SOD1 leads to its inactivation. cancer.gov Studies have shown that this compound inhibits SOD1 activity in endothelial cells in a dose-dependent manner, with reported IC₅₀ values in the nanomolar to low micromolar range depending on the cell type and experimental conditions. medchemexpress.comcaymanchem.comcaymanchem.comcvmh.fr For instance, an IC₅₀ of 17.5 ± 3.7 nM has been reported for SOD1 inhibition in endothelial cells. medchemexpress.com Inhibition of purified bovine SOD1 has been observed with an IC₅₀ of 0.33 ± 0.03 µM after 24 hours of incubation. medchemexpress.com The inhibition of SOD1 by this compound is also time-dependent, reaching maximal inhibition over several hours. medchemexpress.com

Data on SOD1 inhibition by this compound:

Cell Type/SourceIC₅₀ (approximate)Incubation TimeReference
Endothelial cells17.5 nMNot specified medchemexpress.com
Purified bovine SOD10.33 µM24 hours medchemexpress.com
Human blood cells (in vitro)2.91 µMNot specified cvmh.fr
Mouse blood cells (in vitro)3.51 µMNot specified cvmh.fr
A431 cells185 ± 65 nM48 hours pnas.org

Modulation of Intracellular Reactive Oxygen Species (ROS) Homeostasis

SOD1 is a key enzyme responsible for dismutating superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂). pnas.orgaacrjournals.orgnih.gov By inhibiting SOD1, this compound disrupts this process, leading to an imbalance in intracellular ROS levels. pnas.orgaacrjournals.orgnih.govnih.gov

Induction of Superoxide Anion Accumulation

Inhibition of SOD1 by this compound results in an increase in the steady-state levels of superoxide anion within cells. pnas.orgnih.govnih.govjci.orgfrontiersin.orgpnas.org This has been demonstrated in various cell types, including human umbilical vein endothelial cells (HUVEC) and A431 cells. pnas.orgpnas.org The accumulation of superoxide can lead to protein oxidation. pnas.orgnih.gov For instance, a ≈50% inhibition of cytosolic aconitase activity, indicative of elevated superoxide levels, was observed in A431 cells treated with 500 nM this compound. pnas.org

Suppression of Hydrogen Peroxide Generation

As a direct consequence of reduced SOD1 activity, the conversion of superoxide to hydrogen peroxide is impaired, leading to a decrease in intracellular H₂O₂ levels. pnas.orgnih.govnih.govjci.orgspandidos-publications.com This suppression of H₂O₂ generation is a crucial aspect of this compound's mechanism, particularly in the context of growth factor signaling. pnas.orgnih.govnih.gov Studies using H₂DCFDA have shown a decrease in basal H₂O₂ levels in this compound-treated cells. pnas.orgnih.gov For example, basal levels of H₂O₂ decreased by 28% in A431 cells treated with 5 µM this compound. pnas.orgnih.gov

Impact on Other Antioxidant Enzymes (e.g., Glutathione (B108866) Peroxidases, Peroxiredoxins)

While this compound primarily targets SOD1, its effect on ROS homeostasis can indirectly influence other antioxidant enzymes. The increase in superoxide levels due to SOD1 inhibition can inhibit the activity of glutathione peroxidases (GPXs) and peroxiredoxins (Prx), which are involved in scavenging H₂O₂. pnas.orgjci.orgpnas.org This inhibition of GPXs and Prx can contribute to the observed increase in H₂O₂ levels in some cancer cell types, which initially appears counterintuitive given the SOD1 inhibition. jci.org However, other studies indicate that this compound treatment does not significantly change the protein levels of Prx I, Prx II, 2-Cys-Prx family, catalase, or glutathione peroxidase in certain cell lines. pnas.orgpnas.org The impact on these enzymes appears to be complex and potentially cell-type dependent.

This compound's Influence on Signal Transduction Pathways

The altered ROS balance, particularly the decrease in H₂O₂, significantly impacts various signal transduction pathways. Growth factor (GF) signaling often involves an increase in ROS, including H₂O₂, which can inactivate protein tyrosine phosphatases (PTPs) by oxidizing a cysteine residue in their active site. pnas.orgnih.govnih.govpnas.org This inactivation of PTPs is crucial for sustained activation of downstream signaling molecules like ERK1/2. pnas.orgnih.govnih.govpnas.org

By suppressing H₂O₂ generation through SOD1 inhibition, this compound prevents the efficient oxidation and inactivation of PTPs. pnas.orgnih.govnih.govpnas.org This preservation of phosphatase activity leads to the attenuation of growth factor-mediated signaling. pnas.orgnih.govnih.govpnas.org this compound has been shown to inhibit the phosphorylation of ERK1/2 mediated by various growth factors, including EGF, IGF-1, FGF-2, and VEGF, in both tumor and endothelial cells. pnas.orgaacrjournals.orgnih.govnih.govpnas.orgaacrjournals.org This inhibition of ERK phosphorylation is a key mechanism by which this compound affects cellular processes like proliferation and angiogenesis. pnas.orgaacrjournals.orgaacrjournals.org

Furthermore, this compound-mediated SOD1 inhibition can lead to the downregulation of growth factor receptors, such as the PDGF receptor. pnas.orgnih.govpnas.org This provides another mechanism by which this compound interferes with growth factor signaling. pnas.orgnih.gov

The impact on signal transduction pathways is summarized below:

Pathway/Molecule TargetedEffect of this compoundConsequenceReference
SOD1Inhibition (copper chelation)Altered ROS balance (↑ O₂⁻, ↓ H₂O₂) medchemexpress.comcancer.govpnas.org
Protein Tyrosine Phosphatases (PTPs)Protection from H₂O₂-mediated oxidation (due to ↓ H₂O₂)Preservation of PTP activity pnas.orgnih.govnih.govpnas.org
ERK1/2Attenuated phosphorylation (due to preserved PTP activity and potentially other factors)Inhibition of downstream signaling, affecting proliferation and angiogenesis pnas.orgaacrjournals.orgnih.govnih.govpnas.orgaacrjournals.org
Growth Factor Receptors (e.g., PDGF receptor)Downregulation (observed in some cell types)Reduced sensitivity to growth factors pnas.orgnih.govpnas.org

While the decrease in H₂O₂ can protect PTPs, the increase in superoxide can lead to other effects, including protein oxidation. pnas.orgnih.gov This dual effect on ROS levels highlights the complex nature of this compound's mechanism of action, where it can exhibit both prooxidant (due to increased superoxide) and antioxidant (due to decreased H₂O₂) effects depending on the specific cellular process and location. pnas.orgnih.gov

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)

This compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. aacrjournals.orgmedchemexpress.com This inhibition is observed in various cell types, including endothelial cells and tumor cell lines. aacrjournals.orgmedchemexpress.com For instance, this compound inhibits FGF-2-induced ERK1/2 phosphorylation in endothelial cells in a dose- and time-dependent manner, with an IC₅₀ between 1.25 and 2.5 μM. medchemexpress.com Similarly, it inhibits EGF, IGF-1, and PDGF-mediated ERK phosphorylation in tumor cell lines such as A431, HT-29, and U87. aacrjournals.org The mechanism involves this compound-mediated SOD1 inhibition, which prevents the formation of sufficiently high levels of H₂O₂. nih.gov H₂O₂ typically inactivates protein tyrosine phosphatases (PTPs) by oxidizing a cysteine residue in their active site. nih.gov By reducing H₂O₂ levels, this compound preserves phosphatase activity, which in turn leads to the inhibition of growth factor-mediated ERK1/2 phosphorylation. nih.gov

In non-small cell lung cancer (NSCLC) cells, this compound-mediated SOD1 inhibition leads to an increase in intracellular H₂O₂ levels. aacrjournals.orgnih.gov This occurs because the resulting increase in superoxide inhibits glutathione peroxidases (GPXs) and peroxiredoxins (PRXs), enzymes that scavenge H₂O₂. nih.govjci.org The accumulation of H₂O₂ in this context stimulates the p38 MAPK pathway. aacrjournals.orgnih.gov Activation of p38 MAPK then leads to the downregulation of the antiapoptotic protein MCL1. aacrjournals.orgnih.gov

Data on this compound's effect on ERK1/2 phosphorylation:

Cell LineStimulusEffect on ERK1/2 PhosphorylationIC₅₀ (if available)Reference
Endothelial cells (HUVEC)FGF-2, VEGFInhibited1.25-2.5 μM (FGF-2) aacrjournals.orgmedchemexpress.compnas.org
A431 (tumor)EGFInhibitedNot specified aacrjournals.orgnih.gov
HT-29 (tumor)EGF, IGF-1, PDGFInhibitedNot specified aacrjournals.org
U87 (tumor)PDGFInhibitedNot specified aacrjournals.org
MM.1S (myeloma)IGF-1InhibitedNot specified aacrjournals.org

Disruption of Nuclear Factor Kappa B (NF-κB) Translocation

This compound has been shown to inhibit the translocation of the p65 subunit of nuclear factor kappa B (NF-κB) to the nucleus. nih.govmdpi.com NF-κB is a transcription factor that plays a critical role in regulating genes involved in cell survival, proliferation, and angiogenesis. mdpi.commdpi.comoaepublish.com Inhibition of NF-κB translocation by this compound can contribute to its antiangiogenic and apoptotic effects in tumor cells. nih.gov Studies with ammonium (B1175870) tetrathiomolybdate (B108656), a related compound, have shown suppression of NF-κB transcription and decreased nuclear protein binding to the κB sequence, suggesting a similar mechanism for this compound. nih.gov

Interference with Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 2 (FGF-2), and Insulin-like Growth Factor 1 (IGF-1) Signaling

This compound interferes with signaling pathways mediated by key growth factors involved in angiogenesis and tumor progression, including VEGF, FGF-2, and IGF-1. chemwatch.netaacrjournals.org In endothelial cells, this compound inhibits VEGF and FGF-2 signaling. chemwatch.net This interference leads to reduced phosphorylation of ERK1/2 mediated by these growth factors, suppressing endothelial cell proliferation and inhibiting angiogenesis. aacrjournals.orgpnas.orgaacrjournals.org In tumor cells, this compound inhibits IGF-1 mediated activation of ERK1/2. aacrjournals.org The mechanism involves the SOD1 inhibition by this compound, which impacts the H₂O₂ levels necessary for the inactivation of phosphatases involved in these signaling cascades. nih.gov

Summary of this compound's effects on Growth Factor Signaling:

Growth FactorCell TypeEffect on Signaling PathwayDownstream EffectsReference
VEGFEndothelial cellsInhibitedReduced ERK1/2 phosphorylation, inhibited angiogenesis chemwatch.netaacrjournals.orgpnas.orgaacrjournals.org
FGF-2Endothelial cellsInhibitedReduced ERK1/2 phosphorylation, inhibited proliferation, inhibited angiogenesis chemwatch.netaacrjournals.orgmedchemexpress.comnih.govpnas.orgaacrjournals.org
IGF-1Tumor cellsInhibitedReduced ERK1/2 phosphorylation chemwatch.netaacrjournals.orgnih.govpnas.orgaacrjournals.org
EGFTumor cellsInhibitedReduced ERK1/2 phosphorylation, decreased EGFR phosphorylation chemwatch.netaacrjournals.orgnih.govpnas.org
PDGFTumor cellsInhibitedReduced ERK1/2 phosphorylation, decreased PDGFR levels chemwatch.netaacrjournals.orgnih.govpnas.org

Modulation of Pleiotrophin (B1180697) Expression

This compound has been found to inhibit the expression of pleiotrophin in a dose-dependent manner in myeloma cells. aacrjournals.org Pleiotrophin is a heparin-binding growth factor implicated in cell growth, survival, stemness, migration, and angiogenesis, and its expression has been linked to tumor progression and chemoresistance. aacrjournals.orgmdpi.comnih.govmdpi.com The downregulation of pleiotrophin expression by this compound suggests an additional mechanism by which it may exert anti-tumor effects, particularly in the context of myeloma. aacrjournals.org

Effects of this compound on Mitochondrial Function and Programmed Cell Death Pathways

This compound influences mitochondrial function and can induce programmed cell death, particularly in tumor cells. nih.govaacrjournals.orgresearchgate.netnih.gov While in endothelial cells this compound primarily inhibits proliferation without inducing significant cell death, in tumor cells, the induction of apoptosis is observed. aacrjournals.orgaacrjournals.org this compound treatment can lead to mitochondrial dysfunction and the release of apoptosis-inducing factor (AIF), resulting in caspase-independent cell death in certain cancer cell types, such as diffuse large B-cell lymphoma (DLBCL). nih.govresearchgate.net

Inhibition of Cytochrome c Oxidase (CcOX) Activity

This compound has been shown to inhibit the activity of cytochrome c oxidase (CcOX), also known as Complex IV, which is the terminal enzyme in the mitochondrial respiratory chain. encyclopedia.pubnih.govnih.gov CcOX is a copper-dependent enzyme, and as a copper chelator, this compound can interfere with its function. encyclopedia.pubnih.govnih.gov Inhibition of CcOX activity by this compound contributes to mitochondrial dysfunction, which can lead to a decrease in mitochondrial membrane potential (ΔΨm). nih.govnih.gov This disruption of mitochondrial function is implicated in this compound-induced cell death. nih.govnih.gov While some studies indicate this compound is a poor inhibitor of CcOX at certain concentrations, other research highlights its ability to inhibit CcOX and affect mitochondrial respiration. jci.orgaacrjournals.orgbiorxiv.orgacs.org The ability of this compound to target CcOX may contribute to its capacity to overcome resistance to apoptosis mediated by proteins like Bcl-2, which can regulate mitochondrial respiration. nih.govnih.gov

Data on this compound's effect on CcOX activity and mitochondrial function:

Cell TypeEffect on CcOX ActivityEffect on Mitochondrial Membrane Potential (ΔΨm)Effect on Mitochondrial Respiration/OXPHOSReference
Isolated mitochondriaPoor inhibitorNot specifiedNot specified aacrjournals.org
WEHI7.2 cellsDecreasedDecreasedNot specified nih.gov
DLBCL cellsInhibitedDecreasedNot specified nih.gov
HEK293 cellsNot specifiedNot specifiedDownregulation of OXPHOS biorxiv.org
Mouse neuronsNot specifiedNot specifiedDownregulation of OXPHOS, reduced oxygen consumption biorxiv.org
A549 NSCLC cellsNo effect (up to 100 μM)Not specifiedNo effect jci.org
Triple-negative breast cancer cellsNot specifiedNo impactNot specified acs.org

Alteration of Mitochondrial Membrane Potential

Research indicates that this compound treatment leads to mitochondrial dysfunction, which includes a decrease in mitochondrial membrane potential (ΔΨm) nih.govnih.govnih.gov. This effect has been observed in various cell lines, including diffuse large B cell lymphoma (DLBCL) cells nih.govnih.gov. The reduction in ΔΨm suggests a disruption of mitochondrial integrity and function, a critical event in initiating cell death pathways nih.govnih.govresearchgate.net. Studies have shown an approximate 60% decrease in ΔΨm as early as 6 hours following this compound treatment in certain cell lines nih.gov. While some studies confirm this effect, a recent study in triple-negative breast cancer cells suggested that this compound might not directly impact mitochondrial membrane potential, indicating potential cell type-specific differences in its mechanism acs.org. However, the prevailing evidence in hematological malignancies points to a significant alteration of ΔΨm nih.govnih.gov.

Induction of Peroxynitrite-Dependent Cell Death

This compound treatment has been shown to increase intracellular oxidants and induce cell death in a peroxynitrite-dependent manner, particularly in hematological malignancies nih.govnih.gov. This compound decreases the activity of superoxide dismutase 1 (SOD1), a copper-dependent enzyme responsible for converting superoxide into hydrogen peroxide nih.govnih.govmedchemexpress.com. This inhibition leads to increased levels of superoxide nih.gov. The increased superoxide can then react with nitric oxide to form peroxynitrite, a potent reactive nitrogen species that can cause cellular damage and trigger cell death nih.govnih.govspandidos-publications.com. This peroxynitrite-dependent cell death pathway appears to be a significant mechanism by which this compound exerts its cytotoxic effects nih.govnih.gov.

Mechanisms of Caspase-Independent Cell Death

A notable characteristic of this compound's mechanism of action is its ability to induce caspase-independent cell death nih.govresearchgate.netspandidos-publications.comnih.gov. This is particularly relevant in cancer cells that have developed resistance to conventional therapies that rely on caspase-dependent apoptosis nih.govnih.gov.

Release of Apoptosis Inducing Factor (AIF)

This compound treatment has been shown to induce the release of apoptosis-inducing factor (AIF) from the mitochondria nih.govspandidos-publications.comnih.gov. AIF is a flavoprotein located in the mitochondrial intermembrane space that, upon release and translocation to the nucleus, can cause chromatin condensation and DNA fragmentation independently of caspase activity nih.govanr.fr. This release of AIF is a key mediator of the caspase-independent cell death observed with this compound nih.govspandidos-publications.comnih.gov. Studies in DLBCL cells have detected a significant increase in AIF release following this compound treatment nih.govspandidos-publications.com.

Broader Cellular Impacts and Regulatory Effects of this compound

Beyond its direct effects on mitochondrial function and cell death pathways, this compound also influences broader cellular processes.

Regulation of Aquaporin 1 (AQP1) Expression and Endothelial Cell Function

Research has indicated that this compound influences the expression of Aquaporin 1 (AQP1) in endothelial cells nih.govresearchgate.net. AQP1 is a water channel protein present in the endothelium, including that in the pulmonary vasculature, and plays a role in regulating water permeability pnas.org. Studies using microarray analysis and qPCR have shown that exposure of endothelial cells to this compound leads to differential regulation of several genes implicated in angiogenesis, including AQP1 nih.govresearchgate.net. Specifically, downregulation of AQP1 expression has been observed following this compound treatment in human umbilical vein endothelial cells (HUVEC) nih.govresearchgate.net. This effect on AQP1 expression appears to be linked to copper availability, as AQP1 expression could be rescued by the addition of copper after this compound treatment nih.govresearchgate.net.

The regulation of AQP1 by this compound is considered potentially significant because AQP1 has been shown to play a role in endothelial cell function, including proliferation and migration, processes crucial for angiogenesis nih.govresearchgate.net. RNA interference targeting AQP1 has been shown to inhibit endothelial proliferation and migration, further supporting the importance of AQP1 in these functions nih.govresearchgate.net. Therefore, the regulation of AQP1 expression by copper chelation therapy with this compound may represent an important mechanism by which it affects endothelial cell function nih.govresearchgate.net.

This compound's effects on endothelial function are multifaceted. Beyond AQP1 regulation, it has been reported to potently inhibit the activity of the copper-dependent enzyme superoxide dismutase 1 (SOD1) in endothelial cells medchemexpress.comnih.govresearchgate.net. This inhibition leads to increased superoxide levels, which can trigger stress response pathways nih.govresearchgate.net. Microarray analysis has revealed the upregulation of stress response genes like heme-oxygenase 1 (HO-1) in endothelial cells exposed to this compound nih.govresearchgate.net. The compound also influences signaling pathways such as phospho-ERK signaling and induces anti-apoptotic proteins like P21, BCL2, and BCLXL in HUVEC nih.govresearchgate.net. While SOD1 inhibition replicates some effects of this compound on endothelial function, such as AQP1 downregulation, it does not fully account for all observed changes, suggesting additional mechanisms of action for this compound nih.govresearchgate.net.

Here is a summary of research findings on this compound's effects on endothelial cells:

Effect on Endothelial CellsObservationMethod of StudyCitation
Downregulation of AQP1 expressionObserved in HUVEC treated with this compoundMicroarray analysis, qPCR nih.govresearchgate.net
Inhibition of proliferation and migrationObserved with this compound treatment and AQP1 siRNAIn vitro studies nih.govresearchgate.net
Inhibition of SOD1 activityPotent inhibition in endothelial cells (IC50 = 17.5 nM)In vitro studies medchemexpress.comnih.govresearchgate.net
Increased superoxide levelsObserved after this compound treatmentNot specified in snippet nih.govresearchgate.net
Upregulation of stress response genes (e.g., HO-1)Observed after this compound exposureMicroarray analysis, qPCR nih.govresearchgate.net
Induction of anti-apoptotic proteins (P21, BCL2, BCLXL)Observed in HUVEC treated with this compoundImmunoblotting (implied by protein levels) nih.govresearchgate.net
Nuclear translocation of SOD1Observed after this compound treatmentNot specified in snippet nih.govresearchgate.net
Inhibition of ERK1/2 phosphorylationObserved in a dose- and time-dependent manner (IC50 between 1.25 and 2.5 μM)In vitro studies medchemexpress.comaacrjournals.org

Suppression of ATPase Copper Transporting Beta

ATPase Copper Transporting Beta (ATP7B) is a key protein involved in maintaining copper homeostasis within the body mdpi.com. It is primarily responsible for transporting excess copper into the bile for excretion and for delivering copper to certain enzymes in the secretory pathway mdpi.comwindows.net. Mutations in the ATP7B gene are the cause of Wilson's disease, leading to copper accumulation in various organs wikipedia.orgwindows.net.

While this compound is known to be investigated for Wilson's disease due to its copper chelating properties, which would indirectly affect copper levels regulated by ATP7B, direct evidence from the provided search results explicitly detailing this compound's suppression of ATP7B activity is limited. Some sources mention copper-transporting ATPases (ATP7A and ATP7B) in the context of copper homeostasis and as potential therapeutic targets mdpi.comaacrjournals.orgresearchgate.net. One source mentions that inhibition of copper-transporting ATPases is a potential strategy for cancer therapy and lists this compound among copper chelating agents with chemotherapeutic properties mdpi.comwindows.net. Another study in a mouse model of copper overload (Atp7b-/-) used tetrathiomolybdate, the parent compound of this compound medkoo.com.

However, the search results primarily emphasize this compound's role as a copper chelator that inhibits copper-dependent enzymes like SOD1, rather than directly suppressing the function of ATP7B itself ncats.iomedchemexpress.comnih.govnih.govaacrjournals.orgmedkoo.comresearchgate.net. Its action in Wilson's disease is described as forming stable complexes with copper and proteins, which are then excreted, thus restoring the normal excretion route impaired in the disease wikipedia.org. This mechanism aligns with copper chelation rather than direct ATP7B suppression.

Preclinical Investigations of Atn 224 Efficacy

In Vitro Antitumor Activity of ATN-224

Laboratory-based studies using cultured cancer cells have been fundamental in characterizing the direct antitumor effects of this compound. These investigations have demonstrated the compound's ability to hinder proliferation, induce programmed cell death, and maintain efficacy even in cell lines resistant to conventional oxidative stress-based therapies.

Inhibition of Cancer Cell Proliferation Across Diverse Malignancies

This compound has shown a broad-spectrum antiproliferative effect against various cancer cell lines. By inhibiting SOD1, this compound disrupts the cellular redox balance, leading to an increase in superoxide (B77818) anions which can impede the signaling pathways necessary for cell growth.

Research has documented the inhibition of proliferation in several hematological and solid tumor cell lines. For instance, in the MM1S multiple myeloma cell line, this compound demonstrated a potent inhibitory effect on proliferation. altogenlabs.com Similar antiproliferative activities have been observed in other cancer cell lines, including HL-60 (promyelocytic leukemia) and MOLT-4 (acute lymphoblastic leukemia). altogenlabs.com The concentration of this compound required to inhibit the proliferation of tumor cells is notably higher than that needed to inhibit endothelial cell proliferation, suggesting a potential therapeutic window. nih.gov

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Proliferation

Cell LineCancer TypeIC50 (µmol/L)Reference
MM1SMultiple Myeloma~6.5 altogenlabs.com

Induction of Apoptosis in Various Cancer Cell Lines

A key aspect of this compound's antitumor activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. In stark contrast to its effect on endothelial cells where it primarily inhibits proliferation without inducing apoptosis, this compound triggers apoptotic pathways in tumor cells. altogenlabs.comdtic.mil This induction of apoptosis is a direct consequence of SOD1 inhibition. altogenlabs.comdtic.mil

In multiple myeloma MM1S cells, treatment with this compound leads to a detectable increase in cleaved poly(ADP-ribose) polymerase (PARP) and activated caspase-3, which are established markers of apoptosis. altogenlabs.com The apoptotic response to this compound is not limited to a single cancer type, with similar effects noted in other cell lines such as HL-60 and MOLT-4. altogenlabs.com

Further studies in lymphoma have revealed that this compound can induce cell death through multiple mechanisms. In some lymphoma cell models, this compound treatment results in significant increases in caspase-3 activity, indicating a caspase-dependent apoptotic pathway. Current time information in Ciudad Juarez, MX. However, in other models, particularly diffuse large B-cell lymphoma (DLBCL), this compound has been shown to induce caspase-independent cell death. nih.gov This is characterized by mitochondrial dysfunction and the release of apoptosis-inducing factor (AIF). nih.gov This dual-mechanism capability suggests that this compound could be effective even in cancers that have developed resistance to traditional apoptosis-inducing agents. nih.gov

Efficacy in Oxidative Stress-Resistant Cell Models

Cancer cells often develop resistance to chemotherapy by upregulating antioxidant defense systems to cope with increased reactive oxygen species (ROS) production. Current time information in Ciudad Juarez, MX. this compound has demonstrated a remarkable ability to overcome such resistance. Studies have shown its effectiveness in inducing cell death in oxidative stress-resistant lymphoma cells. Current time information in Ciudad Juarez, MX.

In WEHI7.2 lymphoma cells and their oxidative stress-resistant variants, this compound decreased the number of viable cells at nanomolar concentrations. Current time information in Ciudad Juarez, MX. This cytotoxic effect was confirmed to be due to the induction of cell death, as evidenced by increased caspase-3 activity and propidium (B1200493) iodide uptake. Current time information in Ciudad Juarez, MX. The compound's efficacy extends to cells that overexpress the anti-apoptotic protein Bcl-2, a common mechanism of chemoresistance. Current time information in Ciudad Juarez, MX.nih.gov this compound induces cell death in these resistant cells by decreasing SOD1 activity, which in turn increases intracellular oxidants and leads to peroxynitrite-dependent cell death and mitochondrial dysfunction. Current time information in Ciudad Juarez, MX.nih.gov The concentration of this compound required to induce cell death was found to be proportional to the levels of SOD1, but importantly, it was independent of the Bcl-2 status, highlighting its potential to treat refractory hematological malignancies. Current time information in Ciudad Juarez, MX.nih.gov

In Vivo Antitumor Activity of this compound in Preclinical Models

Following the promising results from in vitro studies, the efficacy of this compound was evaluated in animal models of cancer to understand its effects in a more complex biological system.

Xenograft Models of Cancer Progression

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents. While specific data on tumor growth inhibition percentages and detailed statistical analyses from primary preclinical xenograft studies are not extensively detailed in the surveyed literature, multiple sources confirm that this compound exhibits antitumor activity in such models. nih.govCurrent time information in Ciudad Juarez, MX. It has been noted that the doses required to inhibit tumor progression in xenograft models are approximately 10-fold higher than those needed to achieve maximal antiangiogenic effects. nih.gov

Preclinical studies have indicated that this compound possesses antitumor effects in prostate cancer models. researchgate.net Research focused on the development of clinical trials for prostate cancer patients explicitly mentions that this compound has demonstrated preclinical antitumor activity. nih.govnih.gov These foundational in vivo studies, using prostate cancer xenografts, provided the rationale for advancing this compound into human clinical trials for this malignancy. nih.govnih.gov The mechanism of action in these models is attributed to its role as a SOD1 inhibitor, which leads to direct antitumor effects in addition to its antiangiogenic properties. nih.gov

Multiple Myeloma Xenograft Models

In preclinical studies involving multiple myeloma, this compound has demonstrated anticancer activity through the inhibition of SOD1. mdpi.com This inhibition leads to an increase in superoxide levels, which subsequently induces ROS-dependent apoptosis in multiple myeloma cells. mdpi.com The compound has shown potential for treating resistant lymphoid malignancies. nih.gov

Non-Small Cell Lung Cancer (NSCLC) Models

In vitro studies have characterized the apoptotic effect of this compound in non-small cell lung cancer cells. mdpi.com Furthermore, preclinical research has shown that combining this compound with cisplatin (B142131) enhances the anticancer activity of cisplatin in both in vitro and in vivo models of NSCLC. mdpi.com The mechanism for this synergy involves an increase in reactive oxygen species (ROS) levels, a decrease in glutathione (B108866), and an increase in the formation of platinum-DNA adducts. mdpi.com

Glioma Xenograft Models (Subcutaneous and Intracranial)

Preclinical investigations in human glioma xenograft models have shown that this compound can enhance the therapeutic efficacy of oncolytic herpes simplex virus (oHSV). nih.gov In a study using subcutaneous U251T3 human glioma xenografts, the systemic administration of this compound combined with intratumoral oHSV treatment resulted in a significant reduction in tumor growth and prolonged animal survival compared to either agent alone. nih.gov The copper chelation by this compound was found to rescue the copper-mediated inhibition of oHSV replication and glioma cell killing. nih.gov

Melanoma Xenograft Models

While this compound has entered phase II clinical trials for melanoma, specific data from preclinical melanoma xenograft models were not detailed in the provided search results. nih.gov

Studies in Liver, Ovarian, Colorectal, Pancreatic, and Head and Neck Squamous Cell Carcinoma Models

Preclinical efficacy data for this compound in several cancer types has been primarily characterized through in vitro studies, which have demonstrated its ability to induce ROS-dependent apoptosis by inhibiting SOD1. mdpi.com This effect has been observed in cell lines for liver, ovarian, colorectal, and pancreatic cancers. mdpi.com In an ovarian cancer model, an analogue of tetrathiomolybdate (B108656) was shown to enhance the therapeutic effect of other chemotherapy agents, suggesting a potential role for this compound as an adjuvant therapy. nih.gov

For Head and Neck Squamous Cell Carcinoma (HNSCC), more extensive in vivo data is available. In HNSCC tumor xenograft models, this compound treatment improved the serum stability of an oncolytic herpes virus armed with an antiangiogenic agent (RAMBO). nih.gov The combination of this compound and RAMBO demonstrated a strong inhibition of lung metastases in a mouse model of HNSCC and had a significant antitumorigenic effect. nih.gov Additionally, this compound has been shown to sensitize HNSCC cells to cisplatin. mdpi.comscispace.com

Summary of this compound Preclinical Efficacy in Various Cancer Models
Cancer TypeModel TypeCombination AgentKey FindingsReference
Multiple MyelomaIn vitroN/AInduces ROS-dependent apoptosis via SOD1 inhibition. mdpi.com
NSCLCIn vivo / In vitroCisplatinEnhances anticancer activity of cisplatin. mdpi.com
GliomaSubcutaneous Xenograft (U251T3)Oncolytic Herpes Virus (oHSV)Significantly reduced tumor growth and prolonged survival. nih.gov
HNSCCXenograft ModelOncolytic Virus (RAMBO)Inhibited lung metastases and showed antitumorigenic effects. nih.gov
Liver, Ovarian, Colorectal, Pancreatic CancerIn vitroN/AAnticancer effects characterized by apoptosis induction. mdpi.com

Effects on Primary Tumor Growth and Potential for Tumor Regression

This compound demonstrates direct anti-tumor effects in various preclinical settings. nih.gov As a copper chelation agent, it has been shown to reduce tumor growth in animal models. nih.gov The primary mechanism for this activity is the inhibition of SOD1, which leads to antiproliferative and proapoptotic effects on tumor cells. nih.gov The inhibition of SOD1 in tumor cells specifically results in the induction of apoptosis. mdpi.com

Preclinical studies in tumor xenograft models indicate that the antitumor activities of this compound are dose-responsive, with maximal effects on tumor progression requiring higher concentrations than those needed for anti-angiogenesis. nih.gov In combination therapies, this compound has shown significant effects on tumor growth. When paired with an oncolytic virus in glioma and HNSCC xenograft models, it led to significant reductions in tumor growth and, in the case of HNSCC, inhibited metastasis. nih.govnih.gov

Anti-Angiogenic Effects within the Tumor Microenvironment

A primary mechanism of action for this compound is its potent anti-angiogenic activity. nih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and this compound disrupts this process by inhibiting the copper-dependent enzyme SOD1 in endothelial cells. nih.govresearchgate.net This inhibition leads to a dose-dependent attenuation of angiogenesis, as demonstrated in the Matrigel plug model. nih.govresearchgate.net

The anti-angiogenic activity of this compound occurs before a measurable decrease in systemic copper is observed, suggesting a direct effect within the tumor microenvironment. nih.govnih.gov Key findings related to its anti-angiogenic effects include:

Reduction of Microvessel Density: Copper chelation with agents like this compound reduces tumor microvascular density in animal models. nih.gov

Inhibition of Angiogenic Factors: The therapy can reduce the secretion of numerous angiogenic factors. nih.gov In glioma models, this compound reduced vascular leakage in tumors treated with oncolytic viruses. nih.gov

Biomarker Modulation: The anti-angiogenic activity of this compound is associated with a profound and reversible decrease in endothelial progenitor cells (EPCs). nih.govnih.gov

Mechanistic Insights into this compound's Anti-Tumor Activity
EffectMechanismModel/SystemKey ObservationReference
Anti-Tumor GrowthSOD1 Inhibition → ROS-dependent apoptosisTumor Cells (e.g., Multiple Myeloma)Induces programmed cell death in cancer cells. nih.govmdpi.com
Anti-AngiogenesisSOD1 Inhibition in endothelial cellsMatrigel Plug ModelDose-dependent inhibition of new blood vessel formation. nih.govresearchgate.net
Anti-AngiogenesisCopper ChelationAnimal ModelsReduces tumor microvessel density. nih.gov
Anti-AngiogenesisModulation of Progenitor CellsBonnet MacaquesCauses a reversible decrease in endothelial progenitor cells (EPCs). nih.govnih.gov

Impact on Metastatic Disease Progression

The ability of a primary tumor to metastasize to distant organs is a hallmark of advanced cancer and a major cause of mortality. The preclinical investigation into the effects of this compound on the intricate processes of metastatic disease progression is an area of ongoing research.

Bone is a frequent site of metastasis for several cancers, leading to either osteoblastic (bone-forming) or osteolytic (bone-destroying) lesions. These metastatic processes involve a complex interplay between cancer cells and the bone microenvironment, including osteoblasts and osteoclasts.

Currently, there is a limited amount of publicly available preclinical research specifically investigating the direct effects of this compound on the development and progression of osteoblastic or osteolytic bone metastases. While the anti-angiogenic properties of this compound could theoretically impact the establishment of bone metastases by limiting the necessary blood supply, dedicated studies in relevant animal models are needed to substantiate this hypothesis.

The process of metastasis is heavily influenced by a variety of secreted factors, including cytokines and growth factors, which facilitate the escape of cancer cells from the primary tumor, their survival in circulation, and their colonization of distant sites. Copper chelation therapies, in general, have been noted to reduce the secretion of many angiogenic factors, which can also play a role in metastasis. nih.gov

Microarray analysis of endothelial cells treated with this compound has shown differential regulation of several genes implicated in angiogenesis, such as CXCR4 and ANGP2. nih.gov The chemokine receptor CXCR4 and its ligand CXCL12 are known to be involved in the trafficking of cancer cells to metastatic sites. By modulating the expression of such factors, this compound may have the potential to interfere with the signaling pathways that drive metastasis. However, comprehensive preclinical studies specifically examining the broader impact of this compound on the secretome of tumor cells and the subsequent effects on metastatic processes are not yet widely reported.

Biomarker Discovery and Validation for Atn 224 Activity

Monitoring Systemic Copper Status

Monitoring systemic copper levels has been an initial approach to assess the pharmacodynamic effects of copper-chelating agents like ATN-224.

Role of Ceruloplasmin (Cp) as a Pharmacodynamic Biomarker

Ceruloplasmin (Cp), a copper-carrying protein, serves as a widely used biomarker for systemic copper status. nih.govresearchgate.netnih.govaacrjournals.orgascopubs.orgnih.govaacrjournals.org Its levels have been tracked in studies involving this compound and its precursor, tetrathiomolybdate (B108656), as a surrogate marker for assessing the degree of copper depletion. nih.govresearchgate.netnih.govaacrjournals.orgascopubs.org Achieving a target range of ceruloplasmin levels, typically lower than normal physiological levels, has been a goal in some clinical investigations to indicate effective systemic copper reduction. aacrjournals.orgascopubs.org

Limitations of Ceruloplasmin as a Real-time Indicator of this compound Activity

Despite its utility as an indicator of systemic copper levels, ceruloplasmin has limitations as a real-time biomarker for the direct activity of this compound, particularly concerning its antiangiogenic effects. Preclinical studies have indicated that the inhibition of angiogenesis can occur before a significant or measurable decrease in systemic copper, as reflected by ceruloplasmin levels, is observed. nih.govresearchgate.netnih.gov Furthermore, a phase I clinical study noted that the inhibition of SOD1 activity, considered a primary action of this compound, occurred earlier and to a greater extent than the reduction in ceruloplasmin. aacrjournals.org In a phase II study in prostate cancer patients, while ceruloplasmin levels were lowered in one dose group, this reduction did not correlate with observed changes in PSA kinetics, suggesting a disconnect between systemic copper depletion and clinical activity in that context. nih.gov These findings highlight that while ceruloplasmin is useful for monitoring systemic copper, it may not fully capture the immediate or primary pharmacodynamic effects of this compound related to SOD1 inhibition and antiangiogenesis.

Cellular Enzyme Activity Measurements as Biomarkers

Measuring the activity of specific enzymes, particularly superoxide (B77818) dismutase, has emerged as a more direct approach to monitor the cellular impact of this compound.

Superoxide Dismutase (SOD) Activity in Blood Cells and Tumor Tissue

Superoxide dismutase 1 (SOD1), a key copper-dependent enzyme, is a primary target of this compound. nih.govmedchemexpress.comnih.govncats.ioaacrjournals.orgresearchgate.netnih.govapexbt.comsigmaaldrich.com Measuring SOD activity, particularly in accessible cells like those in the blood, has been explored as a pharmacodynamic biomarker for this compound activity. Studies in mice have shown that SOD activity in blood cells is rapidly inhibited following this compound treatment, even at doses that maximally inhibit angiogenesis. nih.govresearchgate.net This suggests that blood cell SOD activity can serve as a sensitive indicator of this compound's engagement with its target.

In vitro studies have determined the concentration of this compound required to inhibit SOD1 activity by 50% (IC50) in human and mouse blood cells.

Cell TypeIC50 (µM)Source
Human blood cells2.91 ± 0.48 caymanchem.comselleckchem.com
Mouse blood cells3.51 ± 1.7 caymanchem.com

Research in mouse models has also demonstrated the inhibition of SOD activity in tumor tissue after this compound administration. nih.govresearchgate.net A phase I clinical trial in humans reported a significant and potent inhibition (>90%) of red blood cell SOD1 activity in patients treated with this compound, and this inhibition was observed earlier and to a greater extent than the reduction in ceruloplasmin levels. aacrjournals.org These findings support the potential of blood cell SOD activity measurements as a useful biomarker for monitoring and potentially titrating this compound therapy in clinical development. aacrjournals.org

Circulating Cellular Biomarkers

Circulating cell populations involved in processes like angiogenesis have also been investigated as potential biomarkers for this compound activity.

Endothelial Progenitor Cell (EPC) Levels

Endothelial progenitor cells (EPCs) are involved in the formation of new blood vessels and their levels in circulation have been proposed as surrogate markers for monitoring anti-angiogenic therapies. aacrjournals.orgascopubs.org Preclinical studies using bonnet macaques treated with this compound demonstrated a profound and reversible decrease in the levels of circulating EPCs. nih.govresearchgate.netnih.gov This reduction in EPCs occurred at doses where SOD1 activity was beginning to be inhibited, suggesting a link between SOD1 inhibition and effects on these progenitor cells. nih.gov

Gene Expression Profiling for Predicting this compound Sensitivity and Resistance

Gene expression profiling has been employed to investigate the cellular responses to this compound and to identify molecular signatures that may correlate with sensitivity or resistance to the compound. Studies have utilized techniques such as microarray analysis and RNA sequencing to assess global changes in gene expression following this compound treatment in various cell types, including endothelial cells and cancer cell lines researchgate.netaacrjournals.orgbiorxiv.org.

One key target of this compound is the copper-dependent enzyme superoxide dismutase 1 (SOD1) ncats.ionih.govresearchgate.net. Inhibition of SOD1 by this compound can lead to an increase in reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which can induce cellular stress and apoptosis researchgate.netjci.orgnih.gov. Gene expression profiling has revealed that exposure to this compound can upregulate stress response genes, such as heme-oxygenase 1 (HO-1), in endothelial cells nih.govresearchgate.net. Additionally, differential regulation of genes involved in angiogenesis, including CXCR4, ANGP2, PGES2, RHAMM, ITB4, and AQP1, has been observed following this compound treatment, suggesting its impact on pathways beyond direct SOD1 inhibition nih.govresearchgate.net. These changes have been confirmed using quantitative polymerase chain reaction (qPCR) nih.govresearchgate.net.

Research in melanoma cell lines has also utilized gene array analyses to explore mechanisms of resistance and sensitivity to this compound, which acts as an SOD inhibitor and affects ROS scavenging pathways aacrjournals.org. By sorting sensitive (Annexin V positive) and resistant (Annexin V negative) cell subsets after this compound treatment, differential gene expression profiles were analyzed to identify potential predictive biomarkers aacrjournals.org. These studies aim to uncover gene signatures that distinguish responders from non-responders to this compound and other agents targeting ROS pathways aacrjournals.org.

Furthermore, investigations in leukemia cells with PPM1D truncating mutations have shown increased sensitivity to SOD1 inhibition by this compound biorxiv.orgelifesciences.orgelifesciences.org. RNA sequencing analysis in these cells has identified differentially expressed genes, with an upregulation of genes related to cell cycle, cell division, DNA replication, and mitophagy in mutant cells compared to wild-type cells at baseline biorxiv.orgelifesciences.org. Conversely, there was a significant downregulation of pathways related to the regulation of the oxidative stress response and ROS metabolic processes in the PPM1D-mutant cells elifesciences.org. This suggests that the baseline gene expression profile related to oxidative stress handling may influence sensitivity to this compound in this context biorxiv.orgelifesciences.orgelifesciences.org.

Therapeutic Strategies and Combination Approaches with Atn 224

Overcoming Drug Resistance Mechanisms with ATN-224

Resistance to apoptosis is a primary mechanism by which cancer cells evade treatment. exonpublications.comresearchgate.net this compound demonstrates a capacity to induce cell death even in malignancies that are resistant to conventional apoptosis-inducing therapies.

This compound has shown efficacy in inducing cell death in cancer cells that overexpress anti-apoptotic proteins of the Bcl-2 family, which are frequently associated with chemoresistance. nih.govnih.gov Studies in diffuse large B-cell lymphoma (DLBCL) and murine thymic lymphoma have demonstrated that this compound can induce cell death at nanomolar concentrations, irrespective of the cellular status of Bcl-2, Bcl-xL, or Mcl-1. nih.govnih.govsemanticscholar.org

The primary mechanism for overcoming this resistance lies in this compound's ability to bypass the canonical caspase-dependent apoptotic pathway. nih.gov Instead of relying on pathways blocked by Bcl-2, this compound targets mitochondria directly, inhibiting cytochrome c oxidase (CcOX) activity and disrupting the mitochondrial membrane potential. nih.gov This leads to mitochondrial dysfunction and the release of Apoptosis Inducing Factor (AIF), triggering a caspase-independent form of cell death. nih.govsemanticscholar.org Furthermore, research indicates that this compound treatment can lead to the degradation of Mcl-1, another key anti-apoptotic protein that confers resistance. nih.govsemanticscholar.org This dual action of inducing a non-traditional death pathway while also degrading a key resistance protein makes this compound effective against apoptosis-resistant tumors. nih.govsemanticscholar.org

Table 1: Efficacy of this compound in Apoptosis-Resistant Cancer Models

Cancer Model Key Anti-Apoptotic Proteins Effect of this compound Mechanism
Diffuse Large B-Cell Lymphoma (DLBCL) High Bcl-2, Bcl-xL, or Mcl-1 Induces cell death independent of protein status. nih.govsemanticscholar.org Induces caspase-independent cell death via AIF release; degrades Mcl-1. nih.gov
Murine Thymic Lymphoma Bcl-2 overexpression Induces cell death in both parental and Bcl-2 transfected cells. nih.govnih.gov Causes mitochondrial dysfunction and peroxynitrite-dependent cell death. nih.gov
Hematological Malignancies Bcl-2 overexpression Induces cell death in cells overexpressing Bcl-2. nih.gov Dual targeting of SOD1 and cytochrome c oxidase (CcOX). nih.gov

This compound has demonstrated potential in re-sensitizing resistant cancer cells to standard therapies. Preclinical evidence is most direct for its combination with the proteasome inhibitor bortezomib (B1684674). In a mouse model using multiple myeloma cells from a patient refractory to bortezomib, the combination of this compound and bortezomib proved more effective than either agent alone, resulting in tumor regression. ashpublications.org This suggests that this compound can overcome acquired resistance to this targeted agent. ashpublications.orgclinicaltrials.gov The rationale for this combination is based on using one agent to overcome the resistance mechanisms developed against another. clinicaltrials.gov

While direct preclinical studies combining this compound with cisplatin (B142131) were not identified in the searched literature, a strong mechanistic rationale for such a combination exists. Research has shown that in platinum-resistant ovarian cancer models, inhibiting SOD1 can re-sensitize cells to cisplatin. ijnc.ir As this compound is an inhibitor of SOD1, it has the potential to reverse cisplatin resistance by increasing cellular oxidative stress. ijnc.iroipub.com

Rationales and Preclinical Evidence for Combination Therapies with this compound

The unique mechanism of this compound provides a strong basis for combining it with various classes of anticancer drugs to achieve synergistic effects.

Preclinical studies have shown that this compound can enhance the efficacy of conventional chemotherapy. Specifically, in studies involving hematological malignancy cell lines, the combination of this compound with doxorubicin (B1662922) resulted in enhanced cell death compared to doxorubicin alone. nih.gov The ability of this compound to increase intracellular oxidants is believed to contribute to this synergistic effect. nih.gov

Based on the available search results, no preclinical studies evaluating the combination of this compound with temozolomide (B1682018) have been detailed.

This compound shows significant promise when combined with targeted molecular agents, particularly in the context of overcoming resistance.

Bortezomib: As previously noted, preclinical data in a bortezomib-resistant multiple myeloma model showed that adding this compound led to tumor regression. ashpublications.org This successful re-sensitization provided the rationale for clinical investigation of the combination for multiple myeloma patients who had relapsed from or were refractory to bortezomib therapy. ashpublications.orgclinicaltrials.gov

ABT-263 (Navitoclax): The BH3 mimetic ABT-263 targets the anti-apoptotic proteins Bcl-2 and Bcl-xL, but not Mcl-1. Overexpression of Mcl-1 is a known mechanism of resistance to ABT-263. Preclinical research in DLBCL cell lines has shown that this compound enhances the therapeutic effect of ABT-263. nih.govsemanticscholar.org The rationale for this synergy is that this compound treatment leads to the degradation of Mcl-1, thereby eliminating the primary resistance factor and restoring sensitivity to the Bcl-2/Bcl-xL inhibitor. nih.govsemanticscholar.org

Table 2: Preclinical Evidence for this compound Combination Therapies

Combination Agent Cancer Model Key Finding
Doxorubicin Hematological Malignancies This compound enhances doxorubicin-induced cell death. nih.gov
Bortezomib Bortezomib-Resistant Multiple Myeloma Combination was more effective than either single agent, leading to tumor regression. ashpublications.org
ABT-263 (Navitoclax) Diffuse Large B-Cell Lymphoma (DLBCL) This compound enhanced the cell-killing effect of ABT-263. nih.govsemanticscholar.org

While direct preclinical studies combining this compound with buthionine sulfoximine (B86345) (BSO) were not identified in the reviewed literature, a strong scientific rationale for this combination exists based on their complementary mechanisms of action. This compound functions as a SOD1 inhibitor, which increases levels of the reactive oxygen species (ROS) superoxide (B77818). nih.govoipub.com BSO is a synthetic amino acid that inhibits the synthesis of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant. tandfonline.commdpi.com Depleting GSH with BSO has been shown to enhance the cytotoxicity of chemotherapeutic agents in drug-resistant tumors. tandfonline.comsemanticscholar.org

The rationale for combining these agents is to create an overwhelming state of oxidative stress within cancer cells. By using this compound to increase ROS production and BSO to simultaneously dismantle a key antioxidant defense system, this combination could theoretically induce a level of oxidative damage that is highly cytotoxic to cancer cells, potentially overcoming resistance and enhancing therapeutic outcomes.

Adjuvant Use with Oncolytic Viruses (e.g., Herpes Simplex Virus)

The combination of this compound with oncolytic viruses, particularly oncolytic Herpes Simplex Viruses (oHSV), represents a novel strategy to enhance virotherapy efficacy. The therapeutic potential of oHSV can be limited by host factors, including the presence of copper in the serum, which can inhibit viral replication. nih.govresearchgate.net this compound, as a copper chelator, directly addresses this limitation. nih.gov

Research has demonstrated that physiological levels of copper can inhibit the replication and cancer cell-killing capabilities of oHSV. nih.gov By chelating copper, this compound has been shown to rescue this copper-mediated inhibition of oHSV replication and cytotoxicity. nih.gov In preclinical models of head and neck squamous cell carcinoma (HNSCC), treatment with this compound significantly improved the serum stability of an oHSV, RAMBO, and enabled its systemic delivery. nih.gov

In vivo experiments have further substantiated these findings. In mouse models bearing intracranial gliomas, the combination of this compound and oHSV resulted in significant inhibition of tumor growth and improved survival compared to monotherapy. nih.gov A key finding was the dramatic increase in the number of viral particles in the serum of this compound-treated mice compared to controls, indicating improved stability and bioavailability of the oncolytic virus in vivo. researchgate.netnih.gov This enhanced systemic delivery and antitumor efficacy suggests that combining this compound with oHSV could be a promising approach for clinical trials in various cancers, including both early and advanced HNSCC. nih.govnih.gov

Table 1: Preclinical Findings on this compound and oHSV Combination
Model SystemoHSV VariantKey Findings with this compound CombinationReference
Head and Neck Squamous Cell Carcinoma (HNSCC) XenograftsRAMBO (armed with Vstat120)Overcame copper-mediated inhibition of viral replication; Improved serum stability of the virus; Permitted systemic delivery; Strongly inhibited lung metastases. nih.gov
Intracranial Glioma Mouse ModelNot SpecifiedSignificantly inhibited tumor growth; Significantly improved survival; Rescued copper-mediated inhibition of oHSV replication and cytotoxicity. nih.gov
Tumor-bearing Mice (General)Not SpecifiedDramatically increased viral particles in serum 20 minutes post-injection, indicating improved in vivo serum stability. researchgate.netnih.gov

Combination with Hormone Therapy (e.g., Exemestane)

This compound has been investigated in combination with hormone therapy for the treatment of hormone-receptor-positive cancers. A key example is its use with exemestane (B1683764), an aromatase inhibitor, in postmenopausal women with recurrent or advanced breast cancer. clinicaltrials.gov The rationale for this combination is based on targeting two different pathways essential for tumor growth: exemestane blocks the production of estrogen that fuels hormone receptor-positive breast cancer cells, while this compound is intended to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. clinicaltrials.gov

A randomized, multicenter Phase II clinical trial was designed to compare the progression-free survival of patients treated with exemestane plus this compound versus exemestane alone. clinicaltrials.gov The study enrolled postmenopausal women with estrogen receptor- and/or progesterone (B1679170) receptor-positive recurrent or advanced breast cancer. clinicaltrials.gov Patients were stratified based on whether they had received prior aromatase inhibitor therapy and were then randomized to receive either oral exemestane daily or oral exemestane in combination with oral this compound daily. clinicaltrials.gov The primary objective was to determine if the addition of this compound to exemestane improved progression-free survival. clinicaltrials.gov

Table 2: Design of a Phase II Trial Combining this compound with Exemestane
Trial IdentifierPatient PopulationTreatment ArmsPrimary EndpointReference
NCT00674557Postmenopausal women with ER+ and/or PR+ recurrent or advanced breast cancerArm I: Oral Exemestane + Oral this compound Arm II: Oral ExemestaneProgression-Free Survival clinicaltrials.gov

Strategies for Optimizing this compound Efficacy in Combination Regimens

Considerations for Sequential versus Concurrent Administration

Concurrent chemoradiation, for instance, has been shown in a meta-analysis of non-small-cell lung cancer trials to confer a significant survival benefit compared to sequential therapy. jwatch.org The rationale for concurrent administration is often based on synergistic interactions; one agent may sensitize cancer cells to the effects of the other. Given this compound's mechanism of altering the cellular redox environment, concurrent administration with therapies that are influenced by reactive oxygen species (ROS) levels, such as certain chemotherapies or radiation, could theoretically produce a synergistic effect.

Conversely, sequential administration may be chosen to prime the tumor environment or to manage toxicities. For example, an anti-angiogenic agent like this compound could be used first to normalize tumor vasculature, potentially improving the delivery and efficacy of a subsequent cytotoxic agent. The optimal scheduling would likely depend on the specific partner drug, the cancer type, and the mechanistic interaction between the two agents.

Leveraging this compound to Manipulate the Cellular Redox Landscape for Enhanced Therapeutic Outcome

A primary mechanism of action for this compound is the inhibition of copper-zinc superoxide dismutase (SOD1), a key enzyme in the cellular antioxidant defense system. aacrjournals.orgnih.govaacrjournals.org By binding and removing copper from the active site of SOD1, this compound effectively inactivates the enzyme. nih.govjci.org This inhibition disrupts the normal cellular redox balance, leading to an accumulation of superoxide radicals. jci.orgnih.gov

This increase in superoxide has several downstream consequences that can be therapeutically leveraged. The excess superoxide can inhibit other antioxidant enzymes, such as glutathione peroxidases, leading to a secondary accumulation of hydrogen peroxide (H₂O₂). jci.org The combined increase in both superoxide and H₂O₂ elevates intracellular oxidative stress, which can trigger apoptosis (programmed cell death) in cancer cells that already operate under a higher basal level of oxidative stress compared to normal cells. nih.govgenesandcancer.comnih.gov This pro-oxidant effect forms the basis for combining this compound with other agents. wikipedia.org

For example, research in melanoma has shown that this compound acts synergistically with buthionine sulfoximine, an agent that depletes glutathione, another critical antioxidant. nih.gov This dual targeting of ROS scavenging mechanisms enhances cytotoxicity. nih.gov Similarly, in hematological malignancies, this compound's ability to increase intracellular oxidants and induce peroxynitrite-dependent cell death enhances the cytotoxic effect of doxorubicin. nih.govnih.gov By manipulating the cellular redox landscape, this compound can thus sensitize cancer cells to other therapies or act as a selective cytotoxic agent itself. genesandcancer.comnih.gov

Table 3: Effects of this compound-Mediated SOD1 Inhibition on the Cellular Redox Landscape
Molecular EventMechanismTherapeutic ConsequenceReference
SOD1 InhibitionThis compound chelates and removes copper from the SOD1 active site.Inactivation of a primary antioxidant enzyme. nih.govjci.org
Increased Superoxide (O₂⁻)SOD1 can no longer efficiently convert superoxide to hydrogen peroxide.Initial increase in a key reactive oxygen species. jci.org
Increased Hydrogen Peroxide (H₂O₂)Excess superoxide inhibits other antioxidant enzymes like glutathione peroxidases and peroxiredoxins.Accumulation of a second ROS, leading to further oxidative stress. jci.org
Induction of ApoptosisElevated ROS levels activate stress pathways (e.g., P38 MAPK) and downregulate anti-apoptotic factors (e.g., MCL1).Selective killing of cancer cells, which have a lower tolerance for additional oxidative stress. aacrjournals.orgjci.org
Synergy with other agentsDisruption of the antioxidant defense system makes cells more vulnerable to other ROS-inducing or DNA-damaging agents.Enhanced efficacy of combination therapies (e.g., with doxorubicin, buthionine sulfoximine). nih.govnih.gov

Translational Research and Clinical Development Status of Atn 224

Clinical Trial Landscape for ATN-224

This compound has been evaluated in clinical trials for various forms of cancer. wikipedia.orgaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govashpublications.orgosu.edu Its development has included both Phase I and Phase II studies in oncology. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govashpublications.orgosu.edu

Overview of Phase I and II Clinical Studies in Oncology

Phase I studies were conducted to assess the effects of this compound, including its ability to reduce serum copper levels, which is a key aspect of its mechanism. cancerresearchuk.orgnih.govpatsnap.comascopubs.org Subsequent Phase II trials have investigated its potential therapeutic activity in specific cancer types. aacrjournals.orgnih.govosu.eduozmosi.com

Advanced Solid Tumors

A Phase I study of this compound included patients with advanced solid tumors, such as breast, renal, melanoma, and colon cancer. cancerresearchuk.orgascopubs.org The study enrolled 18 patients. cancerresearchuk.orgnih.govpatsnap.comascopubs.org A key objective was to reduce serum copper levels, measured by ceruloplasmin. cancerresearchuk.orgnih.govascopubs.org Results indicated that this compound treatment led to a significant reduction in serum ceruloplasmin levels in a high percentage of patients within a few weeks. nih.govpatsnap.comascopubs.org Stable disease for more than 6 months was observed in a subset of patients in this Phase I trial. cancerresearchuk.orgnih.govpatsnap.comascopubs.org

Hematological Malignancies (e.g., Multiple Myeloma, Lymphoma)

This compound has been investigated in clinical trials for hematological malignancies, including multiple myeloma. aacrjournals.orgnih.govashpublications.orgosu.edupatsnap.comozmosi.com A Phase I/II study evaluated this compound in combination with bortezomib (B1684674) in patients with multiple myeloma who had relapsed from or were refractory to bortezomib. ashpublications.orgpatsnap.comdrugbank.com Preclinical data had suggested that this combination could be more effective than either agent alone in a mouse model of bortezomib-refractory myeloma. aacrjournals.orgashpublications.org The Phase I portion of this study enrolled 21 patients. ashpublications.org Preliminary evidence of efficacy from the Phase I part included one patient who experienced a complete response that lasted for over 10 months. ashpublications.org A Phase II trial in multiple myeloma is listed as terminated. ozmosi.com Preclinical research has also explored the potential of this compound to induce caspase-independent cell death in diffuse large B cell lymphoma cell lines. nih.gov

Prostate Cancer

This compound has been studied in Phase II clinical trials for prostate cancer. nih.govosu.edupatsnap.comozmosi.commdpi.comascopubs.orgnih.govresearchgate.net A randomized Phase II study investigated two different dose levels of this compound in men with biochemically recurrent hormone-naive prostate cancer. mdpi.comascopubs.orgnih.govresearchgate.net This study enrolled 52 patients. ascopubs.orgnih.govresearchgate.net The endpoints included the proportion of patients who remained free of PSA progression at 24 weeks and changes in PSA kinetics. ascopubs.orgnih.govresearchgate.net

Research Findings in Prostate Cancer:

Dose LevelPatients PSA Progression-Free at 24 Weeks
Low Dose59% (14 of 27) mdpi.comascopubs.orgnih.govresearchgate.net
High Dose45% (6 of 25) mdpi.comascopubs.orgnih.govresearchgate.net

Analysis of PSA kinetics in the low-dose arm showed a significant decrease in mean PSA slope and a significant increase in mean PSA doubling time compared to pre-treatment values. nih.gov While these findings suggested potential biologic activity, the clinical significance of these changes remained uncertain, and there were no stated plans for further development of this compound in prostate cancer based on this study. nih.gov

Breast Cancer

Breast cancer patients were included in the Phase I study of this compound in advanced solid tumors. cancerresearchuk.orgascopubs.org A randomized Phase II trial was designed to evaluate this compound in combination with exemestane (B1683764) in post-menopausal women with recurrent or advanced hormone receptor-positive breast cancer. cancerresearchuk.orgclinicaltrialsregister.euclinicaltrialsregister.eu However, this trial was prematurely ended due to insufficient patient recruitment, and consequently, no results from this specific combination study are available. cancerresearchuk.orgclinicaltrialsregister.euclinicaltrialsregister.eu Another Phase 2 breast cancer trial involving this compound is listed as terminated. ozmosi.com

Melanoma

Melanoma was among the advanced solid tumors included in the Phase I study of this compound. cancerresearchuk.orgascopubs.org A Phase II trial investigating this compound in combination with temozolomide (B1682018) in patients with advanced melanoma is listed, but its status is unknown. osu.edupatsnap.comozmosi.commdpi.com Preclinical investigations have suggested that combining this compound with strategies targeting reactive oxygen species (ROS) could be a viable therapeutic approach for melanoma. ncats.ioncats.io

Clinical Development in Non-Oncological Indications (e.g., Wilson's Disease)

This compound is under investigation as a therapy for Wilson's disease (WD), a rare genetic disorder characterized by excessive copper accumulation in the body wikipedia.orgncats.iowikipedia.org. This accumulation can lead to severe hepatic, neurological, or psychiatric symptoms and is fatal if untreated wikipedia.org. This compound (WTX101) has been in phase II and phase III clinical trials for Wilson's disease amazonaws.comncats.io.

A phase II clinical trial involving 28 patients with Wilson's disease showed a 71% success rate with bis-choline tetrathiomolybdate (B108656) treatment over 24 weeks researchgate.net. Treatment with WTX101 once daily over 24 weeks improved neurologic disease, hepatic status, and copper control in newly diagnosed WD patients ncats.io. The treatment significantly reduced non-ceruloplasmin-bound copper (NCC) levels, a key indicator in Wilson's disease researchgate.net. Mean NCC corrected for copper in tetrathiomolybdate-copper-albumin complexes was reduced by 72% from baseline to week 24 in this study researchgate.net.

Recent data from a phase III trial (WTX101-301, NCT03403205) with 214 patients enrolled also supported positive results in terms of copper control and reduction in composite Unified Wilson's Disease Rating Scale (UWDRS) scores at 48 weeks when compared to standard of care amazonaws.comresearchgate.net. Results from the extension period of this study demonstrated a sustained treatment effect with up to 5 years of ALXN1840 treatment amazonaws.com. Mobilization of copper from tissue was observed by 4 weeks after treatment initiation, reaching a higher steady-state level compared to baseline at Week 24 and remaining stable during long-term treatment amazonaws.com.

Observed Clinical Responses in Patient Cohorts (e.g., Stable Disease, Partial Response)

While the primary focus for this compound in non-oncological indications like Wilson's disease is disease control and improvement in clinical symptoms and copper parameters rather than traditional oncological response criteria like partial response or stable disease, these terms have been used in the context of this compound's investigation in cancer.

In a phase I study of this compound in patients with advanced solid tumors, stable disease of greater than 6 months was observed in 2 out of 18 patients nih.govpatsnap.com.

In the context of cancer clinical trials for other agents, stable disease and partial response are recognized measures of clinical benefit. For example, in clinical trials for malignant pleural mesothelioma, stable disease and partial responses have been observed with various treatments, illustrating these types of clinical responses in patient cohorts amegroups.org. Another example in a different context showed an 18% objective response rate (complete response or partial response) and 91% disease control rate (complete response, partial response, or stable disease) in a pooled analysis of patients across multiple clinical trials for Alpha DaRT® globenewswire.com.

While this compound has shown promise in affecting copper levels and disease markers in Wilson's disease, and some stable disease was noted in early cancer trials, detailed breakdowns of partial response or stable disease rates specifically for this compound in large non-oncological cohorts like Wilson's disease patients, using standard oncological response criteria, are not typically the primary endpoints reported for such conditions. The focus in Wilson's disease trials is on copper control, neurological and hepatic symptom improvement, and prevention of disease progression amazonaws.comncats.ioresearchgate.net.

Establishment of Tolerable and Effective Dose Schedules for this compound, both as Monotherapy and in Combination

Clinical trials have evaluated different dose schedules for this compound as monotherapy. In a phase I study in patients with advanced solid tumors, cohorts were treated with escalating oral doses of this compound until copper depletion was achieved, followed by a titrated maintenance dose nih.govpatsnap.com. The study aimed to reduce serum copper levels, measured by ceruloplasmin, to a target range within 14 to 21 days nih.gov. At the maximum tolerated dose of 300 mg/d, the median time to achieve the target ceruloplasmin level was 21 days nih.govpatsnap.com. A loading dose of 300 mg/d for 2 weeks followed by a titrated maintenance dose was recommended for phase II studies nih.govpatsnap.com.

In a phase II study in patients with biochemically recurrent hormone-naïve prostate cancer, this compound was administered at two dose levels: 300 mg or 30 mg daily nih.gov. The high-dose group received 300 mg/day for 2 weeks followed by a titrated dose targeting ceruloplasmin levels within a specific range nih.gov. The low-dose group received 30 mg/day with no dose adjustments based on ceruloplasmin levels nih.gov. Low-dose this compound (30 mg daily) showed potential biologic activity in this patient population, suggested by an improvement in PSA kinetics nih.gov.

In the phase II study for Wilson's disease (NCT02273596), eligible patients received WTX101 monotherapy at a starting dose of 15-60 mg/day based on baseline NCC concentrations for the first 4-8 weeks, with response-guided individualized dosing for the remaining weeks up to week 24 researchgate.net.

This compound has also been explored in combination therapies, particularly in oncology preclinical studies, where it has shown potential to enhance the efficacy of other agents nih.govmdpi.com. For instance, combination treatment with cisplatin (B142131) was found to increase reactive oxygen species levels and enhance the anticancer activity of cisplatin in preclinical models mdpi.com. Pretreatment with this compound also sensitized cisplatin-resistant cell lines to cisplatin mdpi.com. In a mouse model of head and neck squamous cell carcinoma, the combination of this compound and an oncolytic herpes virus showed improved therapeutic efficacy over either agent alone nih.gov. While these indicate potential for combination schedules, detailed established dose schedules for this compound in combination in clinical settings, particularly for non-oncological uses, are less extensively reported in the provided sources compared to monotherapy schedules.

Regulatory Status and Orphan Drug Designations for this compound

This compound (bis-choline tetrathiomolybdate, WTX101, ALXN1840) has received Orphan Drug Designation in both the United States and the European Union for the treatment of Wilson's disease wikipedia.orgncats.iowikipedia.org. Orphan Drug Designation is granted to encourage the development of drugs for rare diseases springer.comeuropa.eu. Wilson's disease is considered a rare disease, affecting an estimated 1 in every 30,000 to 100,000 individuals worldwide wikipedia.orgwikipedia.org.

The regulatory status of this compound for Wilson's disease has progressed through clinical trial phases, including a completed phase III study amazonaws.comncats.ioresearchgate.net. As of April 2025, AstraZeneca (which acquired Alexion) planned to file for regulatory approval springer.com.

While this compound has been investigated in various cancer types, its development status in oncology appears to be less advanced, with some trials being terminated or having unknown status patsnap.comspringer.comozmosi.com. Orphan Drug Designations for this compound specifically for oncological indications are not consistently reported in the provided sources, although other compounds from the same developer have received such designations for certain cancers biospace.com. The Orphan Drug Designation for this compound is specifically highlighted for Hepatolenticular degeneration (Wilson's disease) and Amyotrophic lateral sclerosis springer.com.

Future Research Directions and Unanswered Questions for Atn 224

Deeper Elucidation of Interconnected Signaling Mechanisms and Off-Target Effects

ATN-224's primary mechanism of action involves the chelation of copper, leading to the inhibition of the copper-dependent enzyme SOD1. This inhibition results in an increase in superoxide (B77818) anions, which can modulate various signaling pathways. Research has shown that this compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway involved in cell proliferation and survival. However, the full spectrum of signaling cascades affected by this compound-mediated SOD1 inhibition remains to be fully elucidated. Future investigations should aim to map the intricate network of signaling pathways that are modulated by the altered redox state within cancer cells following this compound treatment.

Furthermore, as a copper chelator, this compound has the potential for off-target effects by impacting other copper-dependent enzymes. Besides SOD1, another notable target is cytochrome c oxidase (CcOX), a critical component of the mitochondrial electron transport chain. nih.govnih.gov Inhibition of CcOX can disrupt mitochondrial function and contribute to cell death. nih.gov The extent to which this compound affects other cuproenzymes and the functional consequences of this inhibition in a cancer context are not well understood. A comprehensive profiling of this compound’s activity against a panel of copper-dependent enzymes would provide a clearer picture of its on-target and off-target effects, which is crucial for predicting both its efficacy and potential toxicities.

Continued Search for and Validation of Predictive and Prognostic Biomarkers for this compound Response

The identification of reliable biomarkers is paramount for patient stratification and for monitoring treatment response. For this compound, several potential biomarkers have emerged from preclinical and early clinical studies.

Predictive Biomarkers: These biomarkers could help identify patients who are most likely to respond to this compound therapy.

Ceruloplasmin: As a copper-carrying protein in the blood, ceruloplasmin levels can serve as a surrogate marker for systemic copper depletion, a primary effect of this compound. nih.govresearchgate.net Phase I clinical trials have utilized the reduction of serum ceruloplasmin to target levels as a key pharmacodynamic endpoint. nih.gov Further validation is needed to establish a definitive correlation between the extent and speed of ceruloplasmin reduction and clinical outcomes.

Tumor Copper Levels: Directly measuring copper concentrations within tumor tissue could be a more direct predictor of response, as cancer cells often exhibit higher copper levels compared to normal cells. However, the invasive nature of obtaining tumor biopsies presents a practical challenge.

Prognostic Biomarkers: These biomarkers could provide information on the patient's likely outcome, regardless of the treatment received, but could also be modulated by this compound.

SOD1 Activity: Given that SOD1 is a primary target of this compound, measuring its activity in patient samples, such as red blood cells, could serve as a prognostic marker. nih.govnih.gov A significant reduction in SOD1 activity following treatment could indicate effective target engagement. nih.govresearchgate.net Studies have suggested that the concentration of this compound required to induce cell death is proportional to SOD1 levels, indicating that baseline SOD1 activity could also be a predictor of sensitivity. nih.govnih.gov

Circulating Endothelial Cells (CECs) and Endothelial Progenitor Cells (EPCs): As this compound has anti-angiogenic properties, monitoring the levels of CECs and EPCs in the blood could serve as a biomarker for its anti-angiogenic activity. nih.govnih.gov A decrease in these cell populations following treatment could indicate a positive therapeutic effect. nih.gov

Future research should focus on validating these biomarkers in larger patient cohorts and across different cancer types. The development of non-invasive methods to assess tumor copper levels would also be a significant advancement.

Biomarker CategoryPotential BiomarkerRationaleStatus
Predictive CeruloplasminIndicates systemic copper depletion.Investigated in Phase I trials. nih.govresearchgate.net
Tumor Copper LevelsCancer cells often have elevated copper.Preclinical rationale; limited clinical data.
Prognostic SOD1 ActivityDirect target of this compound; reflects target engagement.Preclinical and Phase I data available. nih.govnih.gov
Circulating Endothelial Cells (CECs) / Endothelial Progenitor Cells (EPCs)Reflects anti-angiogenic activity.Preclinical and Phase I data available. nih.govnih.gov

Exploration of Novel Combination Therapy Regimens and Mechanisms of Synergism

The pro-oxidant mechanism of this compound makes it an attractive candidate for combination therapies with other anticancer agents, particularly those that are susceptible to the cellular redox state. The synergistic potential of this compound with doxorubicin (B1662922) has been demonstrated in hematological malignancies. nih.govnih.gov The proposed mechanism involves the enhancement of doxorubicin-induced oxidative stress by this compound.

Further research should explore the efficacy of this compound in combination with a broader range of chemotherapeutic agents and targeted therapies.

DNA Damaging Agents: Combining this compound with DNA damaging agents like cisplatin (B142131) or carboplatin (B1684641) could be a promising strategy. Increased reactive oxygen species (ROS) resulting from SOD1 inhibition can potentiate DNA damage. Recent studies have shown that this compound can enhance the anti-tumor effects of cisplatin by increasing ROS and DNA damage. elifesciences.org

Taxanes: The efficacy of taxanes, such as paclitaxel (B517696) and docetaxel, can be limited by drug resistance. As some resistance mechanisms are linked to antioxidant pathways, combining taxanes with this compound could potentially overcome this resistance.

Targeted Therapies: Exploring combinations with targeted agents that are sensitive to cellular redox status, such as inhibitors of the PI3K/AKT/mTOR pathway, could yield synergistic effects.

For each promising combination, it is crucial to elucidate the underlying mechanism of synergism. This could involve enhanced oxidative stress, inhibition of drug resistance mechanisms, or modulation of key survival pathways.

Investigation of Long-Term Effects of SOD1 Inhibition and Copper Chelation

While short-term administration of this compound in clinical trials has been generally well-tolerated, the long-term consequences of sustained SOD1 inhibition and copper chelation in cancer patients require thorough investigation. Copper is an essential cofactor for numerous enzymes involved in vital physiological processes. Therefore, chronic copper depletion could potentially lead to adverse effects.

Longitudinal studies are needed to monitor for potential toxicities, including but not limited to:

Hematological effects: Anemia and neutropenia have been observed in early trials. nih.gov

Neurological effects: As copper is crucial for neurological function, long-term depletion could pose a risk.

Cardiovascular effects: The impact on cardiac function needs to be monitored.

Bone health: Copper is involved in bone formation and maintenance.

Similarly, the long-term consequences of systemic SOD1 inhibition are not fully understood. While targeting SOD1 in cancer cells is the therapeutic goal, the effect of its prolonged inhibition in normal tissues needs to be carefully evaluated. Future studies should include long-term follow-up of patients treated with this compound to systematically assess any delayed adverse events.

Development of Advanced Drug Delivery Systems for this compound (e.g., Nanoparticle-based Carriers)

The development of advanced drug delivery systems for this compound could significantly enhance its therapeutic index by improving its bioavailability, tumor-specific targeting, and controlled release. Nanoparticle-based carriers, such as liposomes and polymeric nanoparticles, offer several potential advantages.

Improved Pharmacokinetics: Encapsulating this compound within nanoparticles could protect it from premature degradation and clearance, thereby prolonging its circulation time and increasing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. phosphorex.com

Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells. This active targeting strategy could further increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues.

Controlled Release: Nanoparticle formulations can be designed to release this compound in a sustained manner or in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes), leading to more consistent target inhibition.

Combination Therapy: Nanoparticles can be engineered to co-deliver this compound with other chemotherapeutic agents, ensuring that both drugs reach the tumor cells in a synergistic ratio. ecancer.org

Future research in this area should focus on the design and preclinical evaluation of various nanoparticle formulations of this compound, with a focus on optimizing their stability, drug-loading capacity, and targeting efficiency.

Nanocarrier TypePotential Advantages for this compound Delivery
Liposomes Biocompatible, can encapsulate hydrophilic drugs, well-established technology.
Polymeric Nanoparticles Biodegradable, sustained drug release, tunable properties. nih.govnih.gov
Albumin-based Nanoparticles Biocompatible, non-immunogenic, can exploit tumor cell uptake mechanisms. mdpi.com

Assessment of this compound's Role in Newly Identified Cell Death Pathways (e.g., Cuproptosis)

Recent discoveries have identified a novel form of copper-dependent cell death termed "cuproptosis," which is distinct from other known cell death mechanisms like apoptosis. nih.gov Cuproptosis is triggered by the accumulation of intracellular copper, leading to the aggregation of lipoylated mitochondrial enzymes and subsequent proteotoxic stress and cell death. nih.govmdpi.com

Given that this compound directly modulates copper homeostasis, its potential to induce cuproptosis in cancer cells is a highly relevant and exciting area of investigation. While this compound is a copper chelator, which would seemingly counteract the copper accumulation required for cuproptosis, its effects on intracellular copper trafficking and the availability of copper to specific cellular compartments could still play a role in sensitizing cells to this death pathway. For instance, by altering the distribution of copper within the cell, this compound might create localized copper concentrations that could trigger cuproptosis, or it could enhance the efficacy of other agents that do induce copper accumulation. The relationship between ferroptosis inducers and the enhancement of cuproptosis also suggests complex interactions between different metal-dependent cell death pathways. springermedizin.de

Future studies should investigate whether this compound can directly induce cuproptosis or modulate the threshold for its induction by other agents. This could involve examining the aggregation of lipoylated proteins and the expression of key genes involved in the cuproptosis pathway in this compound-treated cancer cells. Understanding this compound's role in this novel cell death mechanism could open up new therapeutic strategies and combination approaches.

Repurposing of this compound as a Chemosensitizing Adjuvant across Broader Cancer Spectrum

The ability of this compound to increase intracellular oxidative stress and inhibit a key antioxidant enzyme, SOD1, provides a strong rationale for its use as a chemosensitizing agent. By disrupting the redox balance in cancer cells, this compound can lower the threshold for cell death induced by conventional chemotherapies. This chemosensitizing effect has been observed with doxorubicin in hematological malignancies and has been suggested for other agents in solid tumors. nih.gov

A systematic effort to repurpose this compound as a chemosensitizing adjuvant across a broader spectrum of cancers is warranted. This would involve preclinical studies combining this compound with standard-of-care chemotherapies in various cancer models, including:

Pancreatic Cancer: Known for its resistance to chemotherapy, the induction of oxidative stress by this compound could be particularly effective in this setting.

Ovarian Cancer: The potential to overcome resistance to platinum-based chemotherapy and taxanes would be of significant clinical value. mdpi.com

Lung Cancer: As SOD1 is often overexpressed in lung cancer, targeting it with this compound could enhance the efficacy of existing treatments. researchgate.net

Breast Cancer: Particularly in aggressive subtypes like triple-negative breast cancer, where new therapeutic strategies are urgently needed.

These studies should not only assess the synergistic efficacy but also aim to identify the molecular determinants of sensitivity to these combination therapies. This could lead to the identification of new indications for this compound and provide a rationale for its inclusion in the treatment regimens for a wider range of malignancies.

Preclinical and Clinical Evaluation of this compound in Rare Cancers and Specific Genetic Subtypes

The investigation of this compound, a potent copper-chelating agent and inhibitor of superoxide dismutase 1 (SOD1), has extended into the realm of rare cancers and specific genetic subtypes, driven by its unique mechanism of action that targets cellular oxidative stress and angiogenesis. While extensive clinical data in a wide array of rare malignancies remains limited, preclinical studies and early-phase clinical trials have provided valuable insights into its potential therapeutic applications in specific cancer contexts.

Preclinical research has been pivotal in elucidating the potential of this compound in hematological malignancies. Studies have demonstrated that this compound induces cell death in lymphoma cell lines through a peroxynitrite-dependent mechanism. aacrjournals.orgnih.gov This effect was observed to be proportional to the levels of SOD1, underscoring the drug's on-target activity. Notably, the efficacy of this compound in these preclinical models was found to be independent of the Bcl-2 status, suggesting a potential therapeutic avenue for tumors that have developed resistance to conventional therapies targeting this anti-apoptotic protein. aacrjournals.orgnih.gov Further preclinical investigations in primary B-cell acute lymphoblastic leukemia (B-ALL) patient samples have also shown a reduction in viable cell numbers upon treatment with this compound, reinforcing its potential in this rare leukemia subtype. aacrjournals.orgnih.gov

In the context of solid tumors with specific genetic alterations, preclinical work has highlighted the potential of this compound in non-small-cell lung cancer (NSCLC) harboring KRAS mutations. nih.gov As a single agent, this compound was shown to have therapeutic utility in this difficult-to-treat patient population. nih.gov The proposed mechanism involves the inhibition of SOD1, leading to an increase in cellular oxidative stress and subsequent cancer cell death. nih.gov

Clinical evaluation of this compound has included a Phase I study in patients with various advanced solid tumors. nih.govnih.govsci-hub.st While this trial was not specifically designed to evaluate efficacy in rare cancers, it provided crucial information on the safety and tolerability of the drug, establishing a foundation for further studies. nih.govnih.govsci-hub.st Two patients in this study experienced stable disease for over six months. nih.gov

A non-comparative, randomized Phase II study was conducted to assess two different doses of this compound in patients with biochemically recurrent, hormone-naïve prostate cancer, a specific subtype of prostate cancer. nih.govresearchgate.net This study explored the hypothesis that different doses of this compound might exert their effects through distinct mechanisms, with lower doses acting primarily via anti-angiogenesis and higher doses having a more direct anti-tumor effect. nih.gov The results suggested potential biologic activity at the lower dose, as evidenced by an improvement in prostate-specific antigen (PSA) kinetics. nih.gov However, the absence of a clear dose-response relationship tempered enthusiasm for further development in this specific cancer setting. nih.gov

The research into tetrathiomolybdate (B108656), the parent compound of this compound, provides a broader context for the anti-cancer effects of copper chelation. Preclinical and clinical studies with tetrathiomolybdate have demonstrated its ability to suppress tumor growth and angiogenesis. aacrjournals.orgnih.govaacrjournals.orgresearchgate.net These findings support the underlying mechanism of action that is also central to the therapeutic rationale for this compound.

Research Findings on this compound in Specific Cancer Types

Cancer Type/SubtypeStudy TypeKey Findings
Hematological Malignancies (Lymphoma, B-ALL) PreclinicalInduces peroxynitrite-dependent cell death. aacrjournals.orgnih.gov Efficacy is proportional to SOD1 levels and independent of Bcl-2 status. aacrjournals.orgnih.gov Decreases viable cell number in primary B-ALL patient samples. aacrjournals.orgnih.gov
Non-Small-Cell Lung Cancer (NSCLC) with KRAS mutations PreclinicalDemonstrates therapeutic utility as a single agent. nih.gov
Advanced Solid Tumors Phase I Clinical TrialWell-tolerated. nih.govnih.govsci-hub.st Two patients achieved stable disease for >6 months. nih.gov
Biochemically Recurrent, Hormone-Naïve Prostate Cancer Phase II Clinical TrialLow-dose this compound showed potential biologic activity with improved PSA kinetics. nih.govresearchgate.net No clear dose-response effect was observed. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ATN-224
Reactant of Route 2
ATN-224

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.